Cadisegliatin

Description

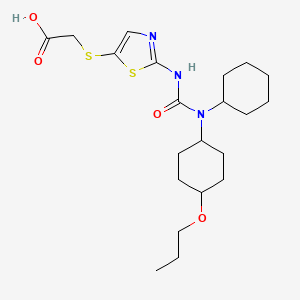

Structure

3D Structure

Properties

CAS No. |

859525-02-3 |

|---|---|

Molecular Formula |

C21H33N3O4S2 |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

2-[[2-[[cyclohexyl-(4-propoxycyclohexyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C21H33N3O4S2/c1-2-12-28-17-10-8-16(9-11-17)24(15-6-4-3-5-7-15)21(27)23-20-22-13-19(30-20)29-14-18(25)26/h13,15-17H,2-12,14H2,1H3,(H,25,26)(H,22,23,27) |

InChI Key |

HPGJSAAUJGAMLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)SCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Hepatic Glucokinase-Activating Mechanism of Cadisegliatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective small molecule activator of glucokinase (GK) under investigation as an adjunct therapy for type 1 diabetes. Its mechanism of action centers on enhancing the catalytic activity of hepatic glucokinase, a key enzyme in glucose homeostasis. This targeted activation in the liver leads to increased glucose uptake and conversion to glucose-6-phosphate, subsequently promoting glycogen synthesis and glycolysis. A pivotal characteristic of this compound is its ability to activate glucokinase without disrupting the crucial regulatory interaction with the glucokinase regulatory protein (GKRP). This preserves the physiological control of hepatic glucose metabolism, mitigating the risk of hypoglycemia, a common adverse effect associated with earlier-generation, non-selective glucokinase activators. Preclinical and clinical studies have demonstrated this compound's potential to improve glycemic control while reducing the incidence of hypoglycemic events.

Core Mechanism of Action on Hepatic Glucokinase

This compound functions as an allosteric activator of glucokinase, binding to a site distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose and enhanced catalytic activity.[1] This activation is independent of insulin, making it a promising therapeutic approach for individuals with impaired insulin secretion, such as those with type 1 diabetes.[2][3]

A key differentiator of this compound is its liver selectivity.[2] This is attributed to its physicochemical properties that favor uptake by hepatocytes. In preclinical studies involving Wistar rats, mice, and Gottingen minipigs, this compound did not demonstrate activation of glucokinase in pancreatic β-cells, thus avoiding the potential for inappropriate insulin secretion and subsequent hypoglycemia.

Crucially, this compound's mechanism preserves the physiological regulation of glucokinase by the glucokinase regulatory protein (GKRP). In the hepatocyte nucleus, GKRP binds to and inhibits glucokinase at low glucose concentrations. Following a meal, rising intracellular glucose levels promote the dissociation of the GK-GKRP complex, allowing glucokinase to translocate to the cytoplasm and phosphorylate glucose. This compound activates glucokinase without interfering with this essential regulatory process, thereby maintaining glucose-responsive hepatic glucose metabolism and reducing the risk of hypoglycemia.

Signaling Pathway of this compound in Hepatocytes

The activation of hepatic glucokinase by this compound initiates a cascade of downstream metabolic events aimed at lowering blood glucose levels. The primary pathways affected are glycogen synthesis and glycolysis.

Caption: this compound's mechanism in hepatocytes.

Quantitative Data Summary

Preclinical Data

| Parameter | Species/System | Value | Reference |

| Glucokinase Activation (EC50) | |||

| at 15 mM Glucose | - | 304 nM | |

| at 5 mM Glucose | - | 762 nM | |

| In Vivo Efficacy | Diabetic Mice | ||

| Change in Blood Glucose | - | Lowered blood glucose concentrations | |

| Plasma Insulin Levels | - | No significant difference from vehicle | |

| Liver Glycogen | - | Decreased (in a model with elevated baseline) | |

| Plasma and Liver Triglycerides | - | Reduced | |

| Body Weight | - | Reduced weight gain at 150 mg/kg/day |

Clinical Data

Phase 2 Study in Type 1 Diabetes (SimpliciT1)

| Parameter | This compound (800 mg) | Placebo | P-value | Reference |

| Change in HbA1c from Baseline (12 weeks) | ||||

| Part 1 | -0.60% | +0.08% | 0.032 | |

| Part 2 | -0.14% | +0.07% | 0.018 | |

| Hypoglycemia | ||||

| Reduction in severe or symptomatic episodes | 40% reduction relative to placebo | - | - | |

| Ketones | ||||

| Plasma β-hydroxybutyrate & Urinary Ketones | Lower than placebo | - | - |

Phase 2 Study in Type 2 Diabetes

| Parameter | This compound (800 mg/day) | Placebo | P-value | Reference |

| Change in HbA1c from Baseline (6 months) | -0.9% (placebo-subtracted) | - | < 0.01 | |

| HDL Cholesterol | +3.2 mg/dL (placebo-subtracted) | - | < 0.05 | |

| Fasting Plasma Glucagon | -20 pg/mL (placebo-subtracted) | - | < 0.05 | |

| Weight Change (in patients ≥100 kg) | -3.4 kg (placebo-subtracted) | - | < 0.05 |

Experimental Protocols

In Vitro Glucokinase Activation Assay (General Protocol)

A representative protocol for determining the activation of glucokinase by a test compound like this compound involves a coupled enzymatic assay.

References

- 1. researchgate.net [researchgate.net]

- 2. vTv Therapeutics' this compound Program for Type 1 Diabetes on Clinical Hold [synapse.patsnap.com]

- 3. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of this compound in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]

Molecular structure and properties of Cadisegliatin

An In-depth Technical Guide to Cadisegliatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly TTP399) is a novel, orally administered, liver-selective glucokinase (GK) activator under investigation as a first-in-class adjunctive therapy to insulin for Type 1 Diabetes (T1D).[1][2] Developed by vTv Therapeutics, it aims to improve glycemic control by enhancing the liver's natural glucose regulation mechanisms, independent of insulin secretion.[1][3] This document provides a comprehensive overview of this compound's molecular structure, physicochemical properties, mechanism of action, and clinical development, presenting key data and experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound is a small molecule belonging to the thiazole class.[4] Its structure has been elucidated and its key properties are summarized below.

Chemical Identity

A summary of the molecular identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | [(2-{[Cyclohexyl(trans-4-propoxycyclohexyl)carbamoyl]amino}-1,3-thiazol-5-yl)sulfanyl]acetic acid |

| Chemical Formula | C21H33N3O4S2 |

| CAS Number | 859525-02-3 |

| Synonyms | TTP399, TTP-399 |

Physicochemical Data

Key physicochemical properties of this compound are detailed in Table 2.

| Property | Value |

| Molar Mass | 455.63 g/mol |

| Molecular Weight | 455.6 g/mol |

| Form | Oral pill |

Mechanism of Action

This compound is a liver-selective glucokinase (GK) activator. Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in hepatocytes and pancreatic β-cells.

In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. Normally, insulin secreted by the pancreas travels through the portal vein to the liver, where it stimulates the synthesis and activity of glucokinase. This process promotes the liver's uptake of glucose from the bloodstream and its storage as glycogen. With insufficient insulin signaling, glucokinase levels and activity decrease, impairing the liver's ability to manage blood glucose.

This compound works by binding to an allosteric site on the glucokinase enzyme, enhancing its activity. This activation is independent of insulin, restoring the liver's capacity to take up and store glucose when blood sugar levels are high. This mechanism helps to lower hyperglycemia. Conversely, when blood sugar is low, the activated glucokinase allows the liver to release stored glucose, potentially reducing the risk of hypoglycemia.

Signaling Pathway

The signaling pathway initiated by this compound in hepatocytes is depicted below.

Clinical Development and Efficacy

This compound has been evaluated in multiple clinical trials, primarily as an adjunctive therapy for Type 1 Diabetes, and has also been studied in Type 2 Diabetes. It has received Breakthrough Therapy designation from the U.S. FDA.

Clinical Trial Data

Data from key clinical studies are summarized in Table 3.

| Trial Phase | Key Finding | Dosage | Result |

| Phase 2 (SimpliciT1) | Reduction in hypoglycemic events in T1D patients. | Not specified | 40% reduction in severe hypoglycemic events compared to placebo. |

| Phase 2 (T1D) | Reduction in symptomatic episodes. | Not specified | 50% fewer symptomatic episodes with no ketoacidosis. |

| Phase 3 (CATT1) | Incidence of hypoglycemia in T1D patients. | 800 mg (once or twice daily) | Topline data expected in the second half of 2026. |

To date, this compound has been studied in nearly 600 participants and has been well-tolerated for up to six months of treatment.

Regulatory Status

In July 2024, the FDA placed a clinical hold on the Phase 3 CATT1 trial due to the discovery of an unresolvable chromatographic signal in a human absorption, distribution, metabolism, and excretion (ADME) study. The hold was lifted in March 2025 after vTv Therapeutics demonstrated that the signal was an "experimental artifact".

Experimental Protocols

The ongoing Phase 3 CATT1 trial is a key study evaluating the efficacy and safety of this compound.

CATT1 Phase 3 Trial Design

The CATT1 trial is designed to assess this compound as an adjunctive therapy to insulin in adults with Type 1 Diabetes.

-

Objective : To evaluate if this compound can reduce the incidence of moderate to severe hypoglycemia.

-

Participants : Approximately 150 patients with T1D, using either multiple daily insulin injections or continuous subcutaneous insulin infusion.

-

Design : Participants are randomly assigned to receive either this compound (800 mg once or twice daily) or a placebo for a duration of 26 weeks (6 months), while continuing their insulin therapy.

-

Primary Endpoint : The incidence of Level 2 (clinically significant) and Level 3 (severe) hypoglycemic events.

-

Monitoring : All participants are provided with continuous glucose monitors (CGM) to assess the clinical endpoint.

Experimental Workflow

The general workflow for a participant in the CATT1 clinical trial is outlined below.

Conclusion

This compound represents a promising development in the management of Type 1 Diabetes. Its unique, liver-selective mechanism of activating glucokinase offers a novel, insulin-independent pathway to improve glycemic control and potentially reduce the risk of hypoglycemia. Clinical data so far have been encouraging, demonstrating a favorable safety profile and significant reductions in hypoglycemic events. The ongoing Phase 3 CATT1 trial will be crucial in further establishing its efficacy and safety as the first potential oral adjunctive therapy for individuals with Type 1 Diabetes.

References

- 1. benchchem.com [benchchem.com]

- 2. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of this compound in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]

- 3. bdsn.de [bdsn.de]

- 4. This compound - vTv Therapeutics - AdisInsight [adisinsight.springer.com]

Preclinical Pharmacology of Cadisegliatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadisegliatin (formerly TTP399) is a novel, orally administered, small molecule that acts as a liver-selective glucokinase (GK) activator. It is under investigation as a first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D). Preclinical studies have demonstrated that this compound enhances hepatic glucose uptake and promotes glycogen storage in an insulin-independent manner. This hepatoselective mechanism of action is designed to improve glycemic control while mitigating the risk of hypoglycemia, a common and serious adverse effect of many glucose-lowering therapies. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics based on publicly available data.

Introduction

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in both glycolysis and glycogen synthesis. In individuals with diabetes, hepatic GK activity is impaired. This compound is designed to allosterically activate hepatic GK, thereby restoring the liver's capacity to manage glucose levels. Its liver selectivity is a key feature, intended to avoid the stimulation of insulin secretion from pancreatic β-cells, which has been associated with hypoglycemia in earlier, non-selective GK activators.

Mechanism of Action

This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its catalytic activity. This activation of hepatic GK leads to an increased rate of glucose phosphorylation, which in turn promotes the downstream metabolic pathways of glycogen synthesis and glycolysis. A critical aspect of this compound's mechanism is that it does not interfere with the physiological regulation of GK by the glucokinase regulatory protein (GKRP). This interaction is crucial for preventing GK activity at low glucose concentrations, thus reducing the risk of hypoglycemia.

Signaling Pathway of this compound in Hepatocytes

Caption: Signaling pathway of this compound in a hepatocyte.

Preclinical Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in various in vitro and in vivo models.

In Vitro Studies

In vitro assays were conducted to determine the direct effect of this compound on glucokinase activity and its selectivity for hepatic cells.

Table 1: In Vitro Activity of this compound

| Assay | System | Parameter | Value | Reference |

| Glucokinase Activation | Recombinant Human GK | EC50 (at 15 mM glucose) | 304 nM | [1] |

| Glucokinase Activation | Recombinant Human GK | EC50 (at 5 mM glucose) | 762 nM | [1] |

| Glucose Metabolism | Isolated Rat Hepatocytes | EC50 (Lactate Production) | 2.39 µM | [1] |

| Glucose Metabolism | Isolated Rat Hepatocytes | EC50 (Glycogen Content) | 2.64 µM | [1] |

| Insulin Secretion | Perfused Mouse Islets | EC50 (at basal glucose) | >10 µM | [1] |

In Vivo Studies

Preclinical studies in animal models of diabetes have demonstrated the glucose-lowering efficacy and safety profile of this compound.

Table 2: Summary of In Vivo Efficacy Studies

| Animal Model | Treatment | Key Findings | Reference |

| Nondiabetic Fasted Rats | 200 mg/kg, single oral dose | No significant change in plasma glucose or insulin compared to vehicle. | |

| Diabetic Umeå ob/ob mice | 150 mg/kg/day for 4 weeks | Reduced HbA1c, plasma and liver triglycerides, and weight gain. | |

| Insulin-dependent Göttingen minipigs | Insulin withdrawal | Prevented ketosis. |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | 1-5 mg/kg | Oral | N/A | N/A | N/A | 72-85 | |

| Dog | 1-16 mg/kg | Oral | N/A | N/A | N/A | 54-68 |

N/A: Not explicitly available in the searched literature.

Experimental Protocols

The following are representative protocols for key experiments based on descriptions in the cited literature and standard laboratory methods.

Glucokinase Activation Assay

Objective: To determine the in vitro potency of this compound in activating the glucokinase enzyme.

Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

-

Recombinant human glucokinase

-

D-glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

This compound (test compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl₂, NADP+, and G6PDH.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the glucokinase enzyme to each well.

-

Initiate the reaction by adding a solution of glucose and ATP.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).

-

Calculate the rate of NADPH formation from the linear portion of the kinetic curve.

-

Plot the rate of reaction against the concentration of this compound to determine the EC50 value.

Experimental Workflow: Glucokinase Activation Assay

Caption: A typical workflow for an in vitro glucokinase activation assay.

Hepatocyte Selectivity Assay

Objective: To assess the preferential uptake and activity of this compound in hepatocytes compared to pancreatic β-cells.

Principle: The cellular uptake of radiolabeled or fluorescently tagged this compound is measured in primary hepatocytes and pancreatic islet cells. Alternatively, the functional consequence of this compound treatment (e.g., lactate production or glycogen synthesis) is compared between the two cell types.

Materials:

-

Primary rat or human hepatocytes

-

Isolated pancreatic islets (or a β-cell line)

-

Appropriate cell culture media

-

This compound

-

Reagents for measuring the desired endpoint (e.g., lactate assay kit, glycogen assay kit)

-

Scintillation counter or fluorescence plate reader (depending on the method)

Procedure:

-

Culture hepatocytes and pancreatic islets in separate plates.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

For uptake studies, lyse the cells and measure the intracellular concentration of the labeled compound.

-

For functional studies, measure the endpoint (e.g., lactate in the culture medium or glycogen content of the cell lysate).

-

Compare the uptake or functional response between the hepatocytes and pancreatic islets.

Safety Pharmacology

Preclinical safety pharmacology studies are conducted to assess the potential for adverse effects on major physiological systems. For this compound, a key focus was to demonstrate a lack of hypoglycemia and adverse lipid profiles, which had been observed with earlier, non-selective glucokinase activators. In vivo studies in rats demonstrated that this compound did not induce hypoglycemia, even at high doses. Furthermore, in diabetic mouse models, treatment with this compound was not associated with an increase in plasma triglycerides.

Conclusion

The preclinical data for this compound support its development as a novel, liver-selective glucokinase activator. Its mechanism of action, which enhances hepatic glucose disposal without stimulating insulin secretion, offers a promising approach to improving glycemic control in individuals with Type 1 Diabetes while minimizing the risk of hypoglycemia. The in vitro and in vivo studies have consistently demonstrated its hepatoselectivity and efficacy in animal models of diabetes. These preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this compound.

References

Pharmacokinetics and Pharmacodynamics of Cadisegliatin in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase activator under investigation as an adjunct therapy for Type 1 Diabetes.[1][2][3] Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action and demonstrating its potential for glycemic control without the risk of hypoglycemia that has hindered the development of previous glucokinase activators. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound in animal models, details relevant experimental protocols, and visualizes key pathways and workflows.

Pharmacodynamics of this compound in Animal Models

Preclinical pharmacodynamic studies of this compound have been conducted in several animal models of diabetes, including Wistar rats, diabetic mouse models (such as ob/ob and Umeå ob/ob mice), and Göttingen minipigs.[4][5] These studies have consistently demonstrated the efficacy of this compound in improving glycemic control.

A key finding from these animal studies is the liver-selective action of this compound. It activates glucokinase (GK) in the liver without affecting the GK in pancreatic β-cells. This selectivity is crucial as it avoids the overstimulation of insulin secretion, a common side effect of non-selective GK activators that can lead to hypoglycemia. In vivo studies in Wistar rats, mice, and Göttingen minipigs have shown that this compound does not alter insulin secretion or induce hypoglycemia. Furthermore, this compound does not disrupt the important regulatory interaction between glucokinase and the glucokinase regulatory protein (GKRP).

In a study using diabetic Umeå ob/ob mice, four weeks of treatment with this compound at doses of 75 or 150 mg/kg per day resulted in a significant and dose-dependent reduction in HbA1c levels. The higher dose also led to reduced weight gain in this model. Additionally, this compound demonstrated positive effects on the lipid profile, with reductions in both plasma and liver triglyceride concentrations.

Summary of Pharmacodynamic Effects in Animal Models

| Animal Model | Dosing | Key Pharmacodynamic Effects | Reference |

| Umeå ob/ob mice | 75 and 150 mg/kg/day for 4 weeks | - Dose-dependent reduction in HbA1c- Lowered blood glucose concentrations- No change in plasma insulin concentrations- Reduced plasma and liver triglyceride concentrations- Reduced weight gain at the highest dose | |

| Göttingen minipigs | 50 mg/kg/day for 13 weeks | - Effective in reducing plasma glucose during an oral glucose tolerance test (OGTT)- No significant changes in mean plasma triglyceride concentrations, lactic acid concentrations, or liver glycogen content | |

| Wistar rats | Not specified | - Does not activate glucokinase in pancreatic β-cells- Does not alter insulin secretion |

Pharmacokinetics of this compound in Animal Models

Detailed quantitative pharmacokinetic data for this compound in animal models, such as Cmax, Tmax, and AUC, are not extensively reported in publicly available literature. The available information primarily focuses on the pharmacodynamic outcomes. However, it is stated that pharmacokinetic and pharmacodynamic properties were evaluated in rodent models of type 2 diabetes and healthy dogs for a similar class of glucokinase activators. The oral bioavailability of this compound is implied by its oral administration in preclinical and clinical studies.

Key Experimental Protocols

The following sections describe representative protocols for key experiments used to evaluate the pharmacodynamics of this compound in animal models. These are based on standard methodologies, as the specific protocols for the this compound studies are not detailed in the available literature.

Oral Glucose Tolerance Test (OGTT)

An OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood.

Representative Protocol for Mice:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Baseline Blood Sample: Obtain a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose levels.

-

Drug Administration: Administer this compound or vehicle orally via gavage at a predetermined time before the glucose challenge (e.g., 30 or 60 minutes).

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

-

Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure blood glucose concentrations in all collected samples.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.

Representative Protocol for Rats:

-

Surgical Preparation: Surgically implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling) and allow the animals to recover for several days.

-

Fasting: Fast the rats overnight prior to the clamp procedure.

-

Experimental Setup: Place the conscious, unrestrained rat in a metabolic cage. Connect the venous catheter to infusion pumps for insulin and glucose and the arterial catheter for blood sampling.

-

Basal Period: Allow for a basal period to measure baseline glucose and insulin levels.

-

Clamp Procedure:

-

Start a continuous infusion of insulin at a constant rate (e.g., 10 mU/kg/min) to raise plasma insulin to a hyperinsulinemic level.

-

Simultaneously, begin a variable infusion of a glucose solution (e.g., 20% dextrose).

-

Monitor blood glucose from the arterial line every 5-10 minutes.

-

Adjust the glucose infusion rate (GIR) to maintain a constant blood glucose level (euglycemia).

-

-

Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR), continue the clamp for a defined period (e.g., 120 minutes).

-

Data Analysis: The GIR during the steady-state period is a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is a liver-selective glucokinase (GK) activator. In the liver, GK acts as a glucose sensor. When blood glucose levels are high, GK phosphorylates glucose to glucose-6-phosphate, trapping it in the hepatocyte and promoting its conversion to glycogen for storage or its entry into the glycolytic pathway. This compound enhances the activity of GK, thereby increasing hepatic glucose uptake and reducing blood glucose levels. Its liver selectivity is a key feature, as it does not significantly activate GK in pancreatic β-cells, thus avoiding hypoglycemia.

References

The Role of Cadisegliatin in Glucose Homeostasis and Insulin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase (GK) activator under investigation as an adjunctive therapy to insulin for Type 1 Diabetes (T1D). Glucokinase plays a pivotal role in hepatic glucose metabolism, acting as a glucose sensor and catalyst for the first-pass metabolism of glucose. By allosterically activating hepatic glucokinase, this compound enhances glucose uptake and storage in the liver in an insulin-independent manner. This mechanism of action offers the potential to improve glycemic control and reduce the risk of hypoglycemia, a significant challenge in the management of T1D. This technical guide provides an in-depth overview of the core mechanism of this compound, its impact on glucose homeostasis, its relationship with insulin signaling, and the methodologies used to evaluate its efficacy.

Introduction to this compound and its Core Mechanism

This compound is a small molecule that acts as a glucokinase activator (GKA).[1][2] Glucokinase is a key enzyme in the regulation of glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in hepatic glucose metabolism.[2] This process traps glucose within the hepatocyte, promoting its conversion into glycogen (glycogenesis) and its entry into the glycolytic pathway.

A critical feature of this compound is its liver selectivity. This targeted action is intended to enhance hepatic glucose disposal without stimulating insulin secretion from pancreatic β-cells, thereby mitigating the risk of hypoglycemia that has been a concern with non-selective GKAs.[3][4] Nonclinical studies have indicated that this compound's effect on increasing glucokinase activity is independent of insulin.

This compound's Role in Glucose Homeostasis

This compound's primary role in glucose homeostasis is mediated through its activation of hepatic glucokinase, leading to two main downstream effects: increased glycogen synthesis and enhanced glycolysis.

Stimulation of Hepatic Glycogen Synthesis

By increasing the intracellular concentration of G6P, this compound promotes the synthesis of glycogen, the primary storage form of glucose in the liver. G6P is a precursor for the glycogen synthesis pathway. The activation of glucokinase by this compound thus leads to increased hepatic glucose uptake and storage, which can help lower blood glucose levels, particularly in the postprandial state.

Enhancement of Hepatic Glycolysis

The G6P produced through glucokinase activation also enters the glycolytic pathway, leading to the production of pyruvate. This can then be utilized for energy production through the citric acid cycle or converted to other metabolic intermediates. By promoting glycolysis, this compound helps to increase the liver's capacity to dispose of excess glucose.

Interaction with Insulin Signaling

A key aspect of this compound's therapeutic profile is its insulin-independent mechanism of action. In individuals with T1D, pancreatic β-cells produce little to no insulin. Exogenous insulin administration does not fully replicate the physiological insulin signaling in the liver that normally occurs via the portal vein. This compound circumvents this by directly activating glucokinase, thereby promoting hepatic glucose uptake and metabolism without relying on the canonical insulin signaling pathway involving the insulin receptor, insulin receptor substrate (IRS), phosphatidylinositol 3-kinase (PI3K), and Akt. This direct activation of a key metabolic enzyme in the liver provides a complementary approach to insulin therapy for managing blood glucose levels.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in clinical trials. The following tables summarize key quantitative data from the Phase 2 SimpliciT1 study.

| Table 1: Glycemic Control - SimpliciT1 Study (12 weeks) | |

| Parameter | Result |

| Placebo-Adjusted Change in HbA1c (Part 1) | -0.7% (95% CI -1.3, -0.07) |

| Placebo-Adjusted Change in HbA1c (Part 2) | -0.21% (95% CI -0.39, -0.04) |

| Reduction in Total Daily Insulin (in 40% of patients) | Observed |

| Table 2: Hypoglycemia and Ketosis - SimpliciT1 Study (12 weeks) | |

| Parameter | Result |

| Reduction in Symptomatic Hypoglycemic Events (vs. Placebo) | ~40-50% |

| Incidence of Ketoacidosis | No increase observed |

| Plasma β-hydroxybutyrate and Urinary Ketones | Lower with this compound than placebo |

Experimental Protocols

The evaluation of this compound's effects relies on a series of well-defined experimental protocols.

Glucokinase Activity Assay

-

Principle: Glucokinase activity is measured spectrophotometrically by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase. The rate of NADPH formation, measured by the change in absorbance at 340 nm, is directly proportional to the glucokinase activity.

-

Procedure:

-

A reaction mixture is prepared containing buffer (e.g., Tris-HCl), magnesium chloride, ATP, NADP+, and glucose-6-phosphate dehydrogenase.

-

The liver tissue homogenate or purified enzyme preparation is added to the reaction mixture.

-

The reaction is initiated by the addition of glucose.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Glucokinase activity is calculated based on the rate of NADPH production.

-

Hepatic Glucose Uptake Assay

-

Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into hepatocytes.

-

Procedure:

-

Primary hepatocytes are isolated and cultured.

-

Cells are incubated with this compound or a vehicle control.

-

2-deoxy-D-[³H]glucose is added to the culture medium.

-

After a defined incubation period, the cells are washed to remove extracellular radiolabeled glucose.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The amount of radioactivity is proportional to the rate of glucose uptake.

-

Glycogen Synthesis Assay

-

Principle: The incorporation of radiolabeled glucose into glycogen is measured.

-

Procedure:

-

Hepatocytes are treated with this compound or a vehicle control.

-

[¹⁴C]-glucose is added to the culture medium.

-

After incubation, the cells are harvested, and glycogen is precipitated.

-

The amount of radioactivity incorporated into the glycogen pellet is quantified by scintillation counting.

-

Plasma β-hydroxybutyrate Measurement

-

Principle: An enzymatic assay is used to quantify β-hydroxybutyrate levels in plasma. β-hydroxybutyrate is oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

-

Procedure:

-

Plasma samples are collected from study participants.

-

The plasma is deproteinized.

-

The deproteinized sample is added to a reaction mixture containing NAD+ and β-hydroxybutyrate dehydrogenase.

-

The change in absorbance at 340 nm is measured and compared to a standard curve to determine the concentration of β-hydroxybutyrate.

-

Urinary Ketone Analysis

-

Principle: A semi-quantitative analysis of ketones (acetoacetate and acetone) in urine is performed using reagent strips. The test is based on the reaction of acetoacetate with sodium nitroprusside in an alkaline medium to produce a purple-colored complex.

-

Procedure:

-

A urine sample is collected.

-

A reagent strip is briefly immersed in the urine.

-

After a specified time, the color of the reagent pad is compared to a color chart provided with the kit to estimate the ketone concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action in the hepatocyte.

Caption: Canonical insulin signaling pathway in the hepatocyte.

Caption: Simplified workflow of a randomized controlled trial for this compound.

Conclusion

This compound represents a promising therapeutic approach for individuals with T1D by targeting a key enzyme in hepatic glucose metabolism. Its liver-selective and insulin-independent mechanism of action has the potential to improve glycemic control while reducing the risk of hypoglycemia. The data from clinical trials to date support its continued investigation as an adjunctive therapy to insulin. Further research, including the ongoing Phase 3 CATT1 trial, will provide more definitive evidence of its long-term safety and efficacy in this patient population. This technical guide provides a foundational understanding of this compound's core principles for professionals in the field of diabetes research and drug development.

References

In Vitro Characterization of Cadisegliatin's Glucokinase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective allosteric activator of glucokinase (GK) under investigation as a potential adjunctive therapy for type 1 and type 2 diabetes.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis in the liver.[2] this compound enhances the catalytic activity of glucokinase, promoting hepatic glucose uptake and utilization, thereby contributing to lower blood glucose levels. A key feature of this compound is its liver selectivity and its mechanism of action that does not interfere with the physiological regulation of glucokinase by the glucokinase regulatory protein (GKRP). This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activation of glucokinase, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and workflows.

Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions as an allosteric activator of glucokinase. It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's catalytic activity.[3] This activation leads to an enhanced rate of glucose phosphorylation in hepatocytes. A critical aspect of this compound's mechanism is its ability to activate glucokinase without disrupting the interaction between glucokinase and the glucokinase regulatory protein (GKRP).[4] This preservation of the natural regulatory mechanism is believed to contribute to the liver-selective effects and a lower risk of hypoglycemia compared to earlier-generation, non-selective glucokinase activators.

Quantitative In Vitro Data

The in vitro efficacy of this compound has been demonstrated through its effects on glucose metabolism in primary rat hepatocytes. The following table summarizes the key quantitative data available from preclinical studies.

| Parameter | Cell Type | Glucose Concentration | Value | Reference |

| EC50 (Lactate Production) | Rat Hepatocytes | 15 mM | 304 nM | |

| EC50 (Glycogen Production) | Rat Hepatocytes | 5 mM | 762 nM |

Note: As of the latest available data, specific enzyme kinetic parameters such as kcat, Vmax, and S0.5 for the direct interaction of this compound with purified glucokinase have not been publicly disclosed in the reviewed literature. The provided data reflects the compound's activity at a cellular level.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Mediated Glucokinase Activation

The following diagram illustrates the signaling pathway of glucokinase activation in a hepatocyte upon administration of this compound.

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Workflow for In Vitro Characterization

The following flowchart outlines a typical experimental workflow for the in vitro characterization of a glucokinase activator like this compound.

Caption: In vitro characterization workflow for this compound.

Experimental Protocols

Detailed, step-by-step protocols for the in vitro characterization of this compound are not extensively available in the public domain. However, based on standard methodologies for assessing glucokinase activators, the following generalized protocols are provided as a reference for researchers.

Recombinant Human Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of glucose-6-phosphate (G6P) production by coupling it to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

This compound (or other test compound)

-

D-Glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

HEPES buffer (or other suitable buffer)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction buffer containing HEPES, MgCl2, and NADP+.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

To each well of a 96-well plate, add the reaction buffer, a fixed concentration of glucose, and the various concentrations of this compound.

-

Add a solution containing recombinant glucokinase and G6PDH to each well to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).

-

The rate of NADPH production is proportional to the glucokinase activity and is calculated from the linear portion of the absorbance versus time curve.

-

Plot the rate of reaction against the concentration of this compound to determine the EC50.

-

To determine the effect on Vmax and S0.5, perform the assay with varying concentrations of glucose in the presence and absence of a fixed concentration of this compound.

Primary Hepatocyte Glucose Metabolism Assay

This assay assesses the effect of this compound on glucose uptake, lactate production, and glycogen synthesis in a more physiologically relevant cellular context.

Materials:

-

Primary hepatocytes (e.g., from rat or human)

-

Hepatocyte culture medium

-

This compound

-

[3H]-2-deoxy-D-glucose (for glucose uptake)

-

Lactate assay kit

-

Glycogen assay kit

-

Scintillation counter

Procedure for Glucose Uptake:

-

Plate primary hepatocytes in a suitable multi-well plate and culture until confluent.

-

Wash the cells with a glucose-free buffer.

-

Incubate the cells with various concentrations of this compound in a buffer containing a known concentration of glucose and [3H]-2-deoxy-D-glucose for a defined period.

-

Stop the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the radioactivity to the protein content of each well.

Procedure for Lactate Production and Glycogen Synthesis:

-

Plate and culture primary hepatocytes as described above.

-

Incubate the cells with various concentrations of this compound in a medium containing a known concentration of glucose for a defined period (e.g., 24 hours).

-

Collect the culture medium to measure the concentration of lactate using a commercially available kit.

-

Wash the cells and lyse them to measure the intracellular glycogen content using a commercially available kit.

-

Normalize the lactate and glycogen levels to the protein content of each well.

Conclusion

The in vitro characterization of this compound demonstrates its activity as a glucokinase activator at the cellular level, promoting glucose metabolism in hepatocytes. Its unique mechanism of action, which preserves the physiological regulation by GKRP, underscores its potential as a liver-selective therapeutic agent. Further disclosure of detailed enzymatic kinetic data will provide a more complete understanding of its direct interaction with the glucokinase enzyme and will be invaluable for ongoing research and development in the field of diabetes therapeutics.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results of TTP399: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for TTP399, a novel, orally administered, hepatoselective glucokinase activator. The data presented herein focuses on the primary outcomes of Phase 1 and Phase 2 clinical trials in patients with type 1 diabetes (T1D), with a particular emphasis on the Simplici-T1 study.

Executive Summary

TTP399 has emerged as a promising adjunctive therapy to insulin for individuals with type 1 diabetes. Early-phase clinical trials have demonstrated its potential to improve glycemic control, as measured by a reduction in hemoglobin A1c (HbA1c), while simultaneously mitigating the risk of hypoglycemia, a significant challenge in T1D management. The mechanism of action, centered on the selective activation of glucokinase in the liver, appears to restore a more physiological glucose homeostasis. This document synthesizes the available quantitative data, details the experimental protocols employed in these pivotal studies, and visually represents the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the early-phase clinical trials of TTP399. The data is primarily derived from the two-part, Phase 2 Simplici-T1 study.

Table 1: Glycemic Control - Change in HbA1c

| Study Phase | Treatment Group | N | Baseline HbA1c (Mean) | Change from Baseline (Mean) | Placebo-Subtracted Difference (95% CI) | p-value |

| Simplici-T1 Part 1 | TTP399 (800 mg) | 8 | 7.3% | -0.60% (SE 0.2) | -0.7% (-1.3, -0.07) | 0.03 |

| Placebo | 11 | 7.3% | +0.08% (SE 0.2) | |||

| Simplici-T1 Part 2 | TTP399 (800 mg) | 38 | 7.6% | -0.14% (SE 0.06) | -0.21% (-0.39, -0.04) | 0.018 |

| Placebo | 43 | 7.6% | +0.07% (SE 0.06) | |||

| Simplici-T1 Part 2 (Second Estimand Analysis) | TTP399 (800 mg) | - | 7.6% | -0.21% | -0.32% (-0.50, -0.13) | 0.001 |

| Placebo | - | 7.6% | +0.11% |

Data sourced from multiple reports on the Simplici-T1 study. The second estimand analysis in Part 2 was performed to eliminate the possibility that the reduction in HbA1c was driven by the administration of excess insulin.[1][2]

Table 2: Hypoglycemia Incidence

| Study Phase | Outcome | TTP399 Group | Placebo Group | Reduction with TTP399 |

| Simplici-T1 Part 2 | Frequency of severe or symptomatic hypoglycemia | - | - | ~40% |

| Subjects with at least one symptomatic hypoglycemic episode | 2 | 8 | - | |

| Severe hypoglycemic events | 0 | 1 | - |

The Simplici-T1 study demonstrated a clinically relevant reduction in hypoglycemic events in the TTP399 arm compared to placebo.[1]

Table 3: Insulin Dosage and Time in Range

| Study Phase | Parameter | TTP399 Group | Placebo Group | p-value |

| Simplici-T1 Part 2 | Change in total daily mealtime bolus insulin dose from baseline | -11% | -3% | 0.02 |

| Improvement in Daily Time in Range | ~2 hours more than placebo | - | 0.03 |

Treatment with TTP399 was associated with a reduction in the required mealtime insulin and an increase in the time spent within the target glucose range.

Table 4: Ketone Levels

| Study | Observation | TTP399 Group | Placebo Group |

| Simplici-T1 | Abnormal serum and urine ketones | Detected less frequently | Detected more frequently |

| Mechanistic Study | Increase in ketone levels during acute insulin withdrawal | No increase | - |

TTP399 did not increase the risk of ketosis and, in a mechanistic study, showed no increase in ketone levels during insulin withdrawal, suggesting a protective effect against diabetic ketoacidosis (DKA).

Experimental Protocols

The primary early-phase investigation for TTP399 in type 1 diabetes was the Simplici-T1 study (NCT03335371) .

Study Design

The Simplici-T1 study was a multi-center, randomized, double-blind, placebo-controlled, adaptive Phase 1b/2 trial. It was conducted in two main parts:

-

Part 1 (Learning Phase): Enrolled 19 participants with T1D using continuous subcutaneous insulin infusion (CSII) and continuous glucose monitors (CGMs).

-

Part 2 (Confirming Phase): Enrolled 85 participants with T1D using either multiple daily injections (MDI) or CSII.

In both parts, participants underwent a multi-week insulin optimization and placebo run-in period before being randomized to receive either 800 mg of TTP399 or a matching placebo once daily for 12 weeks, as an adjunct to their insulin therapy. The study employed a "treat-to-target" protocol, aiming to maintain optimal glycemic control in both arms.

Patient Population

Eligible participants were adults with a diagnosis of type 1 diabetes.

Endpoints

-

Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to the end of the 12-week treatment period.

-

Secondary Endpoints: Secondary endpoints included the frequency of hypoglycemic events, changes in insulin requirements, time in glycemic range, and safety and tolerability assessments.

Methodology for Key Experiments

-

Glycemic Control Assessment: HbA1c levels were measured at baseline and at the end of the 12-week treatment period using standard laboratory methods. Continuous glucose monitoring was used to assess time in range.

-

Hypoglycemia Monitoring: The frequency and severity of hypoglycemic events were recorded by the participants. Events were classified as severe (requiring third-party assistance) or symptomatic.

-

Ketone Measurement: Serum and urine ketones were periodically measured to assess the risk of ketosis. A separate mechanistic study involved a period of acute insulin withdrawal to specifically evaluate the effect of TTP399 on ketone production.

Visualizations

Signaling Pathway of TTP399

Caption: Mechanism of action of TTP399 in hepatocytes.

Experimental Workflow of the Simplici-T1 Trial

Caption: Workflow of the Simplici-T1 Phase 2 clinical trial.

Conclusion

The early-phase clinical trial data for TTP399 provide a strong rationale for its continued development as an adjunctive therapy for type 1 diabetes. The consistent findings of improved glycemic control, coupled with a significant reduction in hypoglycemia and no increased risk of ketosis, address a critical unmet need in T1D management. The hepatoselective mechanism of TTP399 appears to be a key factor in its favorable safety and efficacy profile. Further investigation in larger, long-term Phase 3 trials is warranted to confirm these promising results and fully elucidate the role of TTP399 in the clinical management of type 1 diabetes.

References

Cadisegliatin: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective small molecule activator of glucokinase (GK) under investigation as an adjunctive therapy to insulin for Type 1 Diabetes (T1D) and with potential applications in Type 2 Diabetes (T2D).[1][2][3] Developed by vTv Therapeutics, this compound represents a first-in-class therapeutic approach that targets the fundamental mechanism of hepatic glucose regulation.[4] This technical guide provides an in-depth overview of the target engagement and validation studies for this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Liver-Selective Glucokinase Activation

This compound functions as an allosteric activator of glucokinase, the primary glucose sensor and rate-limiting enzyme in hepatic glucose metabolism.[5] Glucokinase facilitates the phosphorylation of glucose to glucose-6-phosphate (G6P), the first step in both glycolysis and glycogen synthesis.

Key features of this compound's mechanism of action include:

-

Liver Selectivity: this compound is designed to preferentially activate glucokinase in the liver, minimizing effects on glucokinase in other tissues such as the pancreas. This selectivity is crucial for reducing the risk of hypoglycemia, a common side effect of non-selective glucokinase activators.

-

Insulin Independence: The activation of hepatic glucokinase by this compound occurs independently of insulin. This is particularly relevant for individuals with T1D who have an absolute deficiency of insulin.

-

Preservation of Physiological Regulation: Preclinical studies have indicated that this compound does not interfere with the natural regulation of glucokinase by the glucokinase regulatory protein (GKRP). This allows for the maintenance of physiological control over hepatic glucose metabolism.

The activation of hepatic glucokinase by this compound leads to increased intracellular concentrations of G6P. This has two primary downstream effects:

-

Increased Glycogen Synthesis: G6P allosterically activates glycogen synthase, promoting the conversion of glucose into glycogen for storage.

-

Enhanced Glycolysis: G6P is also a substrate for the glycolytic pathway, leading to increased glucose utilization by the liver.

This dual action results in enhanced hepatic glucose uptake and a reduction in hepatic glucose output, thereby contributing to lower blood glucose levels.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro and In Vivo Data

| Parameter | Model System | Conditions | Result | Reference |

| Glucokinase Activation (EC50) | Recombinant GK | 15 mM Glucose | 304 nM | |

| 5 mM Glucose | 762 nM | |||

| Plasma Glucose & Insulin | Wistar Rats (fasted) | 200 mg/kg, p.o. | No effect | |

| Glucose Homeostasis | ob/ob mice | 75 or 150 mg/kg/day for 4 weeks | Improved | |

| Triglycerides | Diabetic mice | 4 weeks of treatment | Reduced plasma and liver TG | |

| Body Weight | ob/ob mice | 150 mg/kg/day for 4 weeks | Reduced weight gain | |

| Insulin Secretion | Wistar rats, mice, Göttingen minipigs | In vivo studies | No alteration in insulin secretion | |

| Hypoglycemia | Wistar rats, mice, Göttingen minipigs | In vivo studies | No induction of hypoglycemia |

Table 2: Clinical Trial Data

| Study | Phase | Patient Population | Treatment | Key Findings | Reference |

| AGATA Study | 2 | Type 2 Diabetes | 800 mg/day this compound for 6 months | -0.9% placebo-subtracted reduction in HbA1c (p < 0.01)+3.2 mg/dl increase in HDL cholesterol (p < 0.05)-20 pg/ml decrease in fasting plasma glucagon (p < 0.05)No increased risk of hypoglycemia or hyperlipidemia | |

| SimpliciT1 Study (Part 1) | 1b/2 | Type 1 Diabetes (n=20, on CSII) | 800 mg this compound or placebo for 12 weeks | -0.7% difference in HbA1c change from baseline vs. placebo | |

| SimpliciT1 Study (Part 2) | 1b/2 | Type 1 Diabetes (n=85, on MDI or CSII) | 800 mg this compound or placebo for 12 weeks | -0.21% difference in HbA1c change from baseline vs. placebo40% decrease in severe or symptomatic hypoglycemia vs. placeboLower plasma β-hydroxybutyrate and urinary ketones | |

| Mechanistic Study | N/A | Type 1 Diabetes | This compound | No increased risk of ketoacidosis during acute insulin withdrawal | |

| CATT1 Study (Ongoing) | 3 | Type 1 Diabetes (approx. 150) | 800 mg QD or BID this compound vs. placebo for 26 weeks | Primary Endpoint: Incidence of Level 2 or 3 hypoglycemia |

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary. However, the following sections describe representative methodologies for the key experiments based on standard practices in the field.

In Vitro Glucokinase Activation Assay (Representative Protocol)

This assay measures the ability of a compound to directly activate the glucokinase enzyme.

Principle: The activity of glucokinase is determined by measuring the rate of glucose-6-phosphate (G6P) production. This is a coupled enzyme assay where G6P is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

ATP

-

MgCl₂

-

NADP+

-

G6PDH

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT)

-

This compound (or test compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, glucose (at various concentrations, e.g., 5 mM and 15 mM), ATP, MgCl₂, NADP+, and G6PDH.

-

Add this compound at a range of concentrations to the wells of the microplate. Include a DMSO vehicle control.

-

Initiate the reaction by adding recombinant glucokinase to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (rate of NADPH production) for each concentration of this compound.

-

Plot the reaction velocity against the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 (the concentration of compound that produces 50% of the maximal response).

Hepatocyte Glycogen Synthesis Assay (Representative Protocol)

This assay assesses the effect of a compound on glycogen synthesis in primary liver cells.

Principle: Hepatocytes are incubated with a radiolabeled glucose precursor (e.g., [¹⁴C]-glucose). The amount of radioactivity incorporated into glycogen is then measured as an indicator of the rate of glycogen synthesis.

Materials:

-

Primary hepatocytes (e.g., from rat or human)

-

Hepatocyte culture medium

-

[¹⁴C]-glucose

-

This compound (or test compound)

-

Insulin (as a positive control)

-

KOH for cell lysis

-

Ethanol for glycogen precipitation

-

Scintillation fluid and counter

Procedure:

-

Culture primary hepatocytes in a suitable format (e.g., 24-well plates) until they form a confluent monolayer.

-

Wash the cells and incubate them in a glucose-free medium to deplete glycogen stores.

-

Replace the medium with fresh culture medium containing a physiological concentration of glucose, [¹⁴C]-glucose, and various concentrations of this compound. Include appropriate controls (vehicle, insulin).

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.

-

Wash the cells with ice-cold PBS to stop the reaction.

-

Lyse the cells with KOH.

-

Precipitate the glycogen from the cell lysate by adding ethanol and incubating at -20°C.

-

Pellet the glycogen by centrifugation, wash the pellet with ethanol to remove unincorporated [¹⁴C]-glucose, and then resuspend the pellet in water.

-

Add scintillation fluid to the resuspended glycogen and measure the radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of each sample to determine the rate of glycogen synthesis.

Experimental and Logical Workflows

The development of this compound followed a logical progression from in vitro characterization to preclinical animal models and finally to human clinical trials.

Conclusion

This compound is a promising, liver-selective glucokinase activator with a well-defined mechanism of action. Preclinical and clinical studies have demonstrated its potential to improve glycemic control and reduce the risk of hypoglycemia in individuals with diabetes, particularly those with T1D. The target engagement has been validated through in vitro enzyme and cell-based assays, and its efficacy and safety profile are being further established in ongoing Phase 3 clinical trials. The data gathered to date support this compound as a potentially significant advancement in the management of diabetes.

References

- 1. This compound by VTv Therapeutics for Type 1 Diabetes (Juvenile Diabetes): Likelihood of Approval [pharmaceutical-technology.com]

- 2. This compound (TTP399) / vTv Therapeutics [delta.larvol.com]

- 3. vtvtherapeutics.com [vtvtherapeutics.com]

- 4. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of this compound in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Liver-Selective Action of Cadisegliatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadisegliatin (also known as TTP399) is a novel, orally administered small molecule that acts as a liver-selective glucokinase activator.[1][2] It is currently in late-stage clinical development as a potential first-in-class adjunctive therapy for Type 1 Diabetes (T1D) and has also been investigated for Type 2 Diabetes (T2D).[3][4] By allosterically activating glucokinase (GK) specifically in the liver, this compound enhances hepatic glucose uptake and glycogen storage in a glucose-dependent manner.[2] This targeted mechanism of action aims to improve glycemic control without the increased risk of hypoglycemia or hyperlipidemia that has hindered the development of previous non-selective glucokinase activators. Clinical trials have demonstrated this compound's potential to significantly reduce HbA1c levels and, notably, to decrease the frequency of hypoglycemic events in patients with T1D.

Mechanism of Action: Liver-Selective Glucokinase Activation

Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In the liver, GK is the rate-limiting step for glucose metabolism, controlling the flux of glucose into both glycolysis and glycogen synthesis. This compound is designed to selectively activate GK in hepatocytes.

A key aspect of its liver selectivity is that this compound does not disrupt the crucial interaction between glucokinase and the glucokinase regulatory protein (GKRP). In a state of low glucose, GKRP binds to GK and sequesters it in the nucleus of hepatocytes, rendering it inactive. As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to phosphorylate glucose. This compound is effective in activating GK without interfering with this essential regulatory mechanism, which is believed to contribute to its favorable safety profile, particularly the low risk of hypoglycemia.

Signaling Pathway

The activation of hepatic glucokinase by this compound initiates a cascade of events that leads to increased glucose disposal.

Preclinical Evidence of Liver Selectivity

Preclinical studies in various animal models, including Wistar rats, mice, and Göttingen minipigs, have been crucial in demonstrating the liver-selective action of this compound. These studies have shown that this compound does not activate glucokinase in pancreatic β-cells, and consequently, does not alter insulin secretion, which is a key factor in its reduced risk of hypoglycemia.

In Vitro Selectivity Assessment

The selectivity of glucokinase activators is typically assessed by comparing their effects on glucokinase activity in liver versus pancreatic islet preparations.

-

Glucokinase Activity Assay: The enzymatic activity of recombinant human glucokinase is measured in the presence of varying concentrations of the activator and glucose. The product of the reaction, glucose-6-phosphate, is quantified, often through a coupled enzymatic reaction that results in a change in fluorescence or absorbance.

-

Insulin Secretion Assay from Isolated Pancreatic Islets: To assess the effect on pancreatic β-cells, isolated islets are incubated with the glucokinase activator at various glucose concentrations (e.g., hypoglycemic, normoglycemic, and hyperglycemic levels). The amount of insulin secreted into the medium is then measured. A liver-selective compound like this compound would not be expected to stimulate insulin secretion, particularly at low glucose levels.

In Vivo Assessment of Hepatic Glucose Metabolism

In vivo studies in animal models are used to confirm the effects on hepatic glucose uptake and glycogen synthesis.

-

Hepatic Glucose Uptake: The uptake of glucose by the liver can be measured using techniques like intravital microscopy with fluorescently labeled glucose analogs (e.g., 2-NBDG). This allows for the direct visualization and quantification of glucose mobilization into hepatocytes.

-

Hepatic Glycogen Synthesis: Following administration of the compound, liver tissue can be collected and analyzed for glycogen content. An increase in glycogen levels would indicate enhanced glucose storage.

Clinical Development and Efficacy

This compound has undergone several clinical trials, demonstrating its potential in managing both Type 1 and Type 2 Diabetes.

Phase 2b AGATA Trial in Type 2 Diabetes

A Phase 2b, multicenter, randomized, double-blind, placebo- and active-comparator-controlled trial (AGATA) evaluated this compound in patients with T2D over a six-month period.

| Parameter | This compound (800 mg/day) | Placebo | Sitagliptin (100 mg/day) |

| Number of Patients | N not specified in abstract | N not specified in abstract | N not specified in abstract |

| Baseline HbA1c | Not specified | Not specified | Not specified |

| Change in HbA1c at 6 months | -0.9% (placebo-subtracted, P < 0.01) | Not applicable | Not specified |

| Effect on HDL-C | +3.2 mg/dl (P < 0.05 vs. placebo) | No significant change | Not specified |

| Effect on Fasting Glucagon | -20 pg/ml (P < 0.05 vs. placebo) | No significant change | Not specified |

| Incidence of Hypoglycemia | No increase compared to placebo | No increase | Not specified |

| Effect on Plasma Lipids | No detrimental effect | No detrimental effect | Not specified |

Table 1: Key Results from the Phase 2b AGATA Trial in Type 2 Diabetes.

Phase 2 Simplici-T1 Trial in Type 1 Diabetes

The Simplici-T1 study was a randomized, double-blind, placebo-controlled adaptive Phase 1b/2 study that assessed this compound as an adjunctive therapy to insulin in adults with T1D.

| Parameter | This compound (800 mg/day) | Placebo |

| Number of Patients (Part 2) | 43 | 42 |

| Treatment Duration | 12 weeks | 12 weeks |

| Baseline HbA1c (Part 2) | ~7.6% | ~7.6% |

| Change in HbA1c at 12 weeks (Part 2) | -0.14% | +0.07% |

| Placebo-Adjusted Change in HbA1c (Part 2) | -0.21% (95% CI -0.39, -0.04; P = 0.018) | Not applicable |

| Frequency of Severe/Symptomatic Hypoglycemia (Part 2) | ~40% reduction relative to placebo | Not applicable |

| Plasma β-hydroxybutyrate and Urinary Ketones | Lower than placebo | Higher than this compound |

Table 2: Key Results from the Phase 2 Simplici-T1 Trial (Part 2) in Type 1 Diabetes.

Ongoing Phase 3 CATT1 Trial in Type 1 Diabetes

This compound is currently being evaluated in the CATT1 (this compound as Adjunctive Therapy to Insulin in Participants With Type 1 Diabetes) Phase 3 trial. This is a randomized, double-blind, placebo-controlled study.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data from human absorption, distribution, metabolism, and excretion (ADME) studies are not fully publicly available. However, it is known that this compound is an orally bioavailable small molecule. A clinical hold was briefly placed on the program due to a chromatographic signal detected in a human ADME study, which was later determined to be an experimental artifact. The resolution of this issue allowed for the continuation of the clinical development program.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize a liver-selective glucokinase activator like this compound.

In Vitro Glucokinase Activation Assay

This protocol describes a common method to measure the activation of glucokinase by a test compound.

In Vivo Hepatic Glucose Uptake Assay

This protocol outlines a method for assessing hepatic glucose uptake in a mouse model.

Conclusion

This compound represents a promising advancement in the treatment of diabetes, particularly for individuals with T1D who face the dual challenges of hyperglycemia and iatrogenic hypoglycemia. Its liver-selective mechanism of action, which enhances the natural glucose-sensing and disposal pathways in the liver without stimulating insulin secretion, offers the potential for improved glycemic control with a favorable safety profile. The data from completed and ongoing clinical trials will be critical in fully elucidating the therapeutic role of this first-in-class oral adjunctive therapy.

References

Methodological & Application

Application Notes and Protocols: In Vitro Glucokinase Activity Assay for Cadisegliatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective small molecule activator of glucokinase (GK).[1][2][3][4] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in hepatocytes and pancreatic β-cells. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycogen synthesis and glycolysis. By allosterically activating hepatic glucokinase, this compound enhances glucose uptake and storage in the liver, thereby contributing to lower blood glucose levels. This mechanism of action is independent of insulin secretion, which makes this compound a promising therapeutic candidate for the treatment of diabetes, particularly as an adjunct therapy to insulin in Type 1 Diabetes (T1D).

These application notes provide a detailed protocol for an in vitro glucokinase activity assay to evaluate the potency and efficacy of this compound.

Data Presentation

The following table summarizes the in vitro glucokinase activation data for this compound.

| Parameter | Value | Glucose Concentration | Species | Reference |

| EC50 | 304 nM | 15 mM | Human | |

| EC50 | 762 nM | 5 mM | Human |

Signaling Pathway

The binding of this compound to an allosteric site on the glucokinase enzyme induces a conformational change that increases its affinity for glucose and enhances its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate.

Caption: Signaling pathway of this compound-mediated glucokinase activation.

Experimental Protocols

Principle of the Assay

The glucokinase activity is determined using a coupled enzymatic assay. Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to the glucokinase activity and can be monitored by measuring the increase in absorbance at 340 nm or by fluorescence.

Materials and Reagents

-

Recombinant human glucokinase

-

This compound

-

Tris-HCl buffer

-

MgCl₂

-

KCl

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

ATP

-

Glucose

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplates (UV-transparent or black for fluorescence)

-

Microplate reader

Reagent Preparation

-

Assay Buffer (10X Stock): 500 mM Tris-HCl (pH 7.4), 1.5 M KCl, 50 mM MgCl₂, 10 mM DTT. Store at 4°C.

-

Working Assay Buffer (1X): Dilute the 10X stock to 1X with sterile deionized water. Add BSA to a final concentration of 0.01%. Prepare fresh daily.

-

Enzyme Solution: Prepare a stock solution of recombinant human glucokinase in 1X Assay Buffer. The final concentration in the assay will need to be optimized.

-

Substrate Mix: Prepare a stock solution containing ATP and NADP+ in sterile deionized water.

-

Coupling Enzyme: Prepare a stock solution of G6PDH in 1X Assay Buffer.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilutions of this compound: Prepare a series of dilutions of this compound from the stock solution in DMSO. Then, dilute these into the 1X Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

Experimental Workflow

The following diagram outlines the key steps in the in vitro glucokinase activity assay for this compound.

Caption: Experimental workflow for the this compound glucokinase activity assay.

Assay Protocol

-

Prepare the 96-well plate:

-

Add 50 µL of 1X Assay Buffer to all wells.

-

Add 10 µL of the various this compound dilutions to the test wells. For control wells (no activator and no enzyme), add 10 µL of 1X Assay Buffer containing the same final concentration of DMSO.

-

-

Add the enzyme:

-

Add 20 µL of the glucokinase enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of 1X Assay Buffer to the "no enzyme" wells.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate for 15 minutes at room temperature.

-

-

Initiate the reaction:

-

Prepare a reaction initiation mix containing glucose, ATP, NADP+, and G6PDH in 1X Assay Buffer.

-

Add 20 µL of the reaction initiation mix to all wells to start the reaction.

-

Final concentrations in a 100 µL reaction volume should be approximately:

-

50 mM Tris-HCl (pH 7.4)

-

150 mM KCl

-

5 mM MgCl₂

-

1 mM DTT

-

0.01% BSA

-

5 mM or 15 mM Glucose

-

5 mM ATP

-

1 mM NADP+

-

1 unit/mL G6PDH

-

Optimized concentration of glucokinase

-

Desired concentrations of this compound

-

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) every minute for 30-60 minutes at 30°C.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance/fluorescence versus time curve.

-

Subtract the background rate from the "no enzyme" control wells.

-

Plot the reaction velocities against the corresponding concentrations of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of this compound's activity on glucokinase. The provided methodology and data serve as a valuable resource for researchers in the field of diabetes drug discovery and development, enabling the characterization and comparison of glucokinase activators.

References

Revolutionizing Type 1 Diabetes Research: Application of Cadisegliatin in Animal Models

FOR IMMEDIATE RELEASE